![molecular formula C21H27NO2 B2927349 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid CAS No. 477857-01-5](/img/structure/B2927349.png)

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

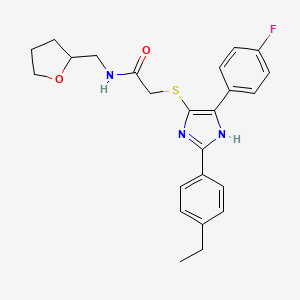

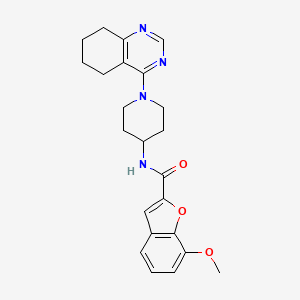

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid is a chemical compound with the molecular formula C21H27NO2 . It has a molecular weight of 325.44 .

Molecular Structure Analysis

The molecular structure of 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid consists of a benzenecarboxylic acid group (a benzene ring with a carboxylic acid functional group) and a heptylbenzylamino group (a benzene ring with a heptyl group and an amino group) attached to it .Applications De Recherche Scientifique

Vibrational Spectroscopy and Structural Analysis

4-Aminobenzoic acid (4ABA), a structurally related compound to 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid, demonstrates significant relevance in vibrational spectroscopy. The study by Khuu, Yang, and Johnson (2020) on 4ABA reveals intricate details about its O- and N-protomers, focusing on the structure of the O-protomer in various isomeric forms. This research provides insights into the potential structural and spectroscopic analysis applications of similar compounds, including 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid, especially in understanding their binding and interaction mechanisms at the molecular level (Khuu, T., Yang, N., & Johnson, M. A., 2020).

Enzyme Inactivation and Design of Inhibitors

Research into mechanism-based inactivators for enzymes, such as the study by Mobashery, Ghosh, Tamura, and Kaiser (1990), provides a foundational understanding of designing effective inhibitors. Their work on (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as an inactivator for the zinc protease carboxypeptidase A highlights the potential of similar compounds in the realm of enzyme inhibition, offering a pathway for the development of new therapeutic agents or biochemical tools (Mobashery, S., Ghosh, S. S., Tamura, S., & Kaiser, E., 1990).

Glycosyltransferase Activity in Plant Metabolism

The study of glycosyltransferase activity towards benzoic acid derivatives in plants, such as the work by Lim et al. (2002), highlights the role of similar compounds in plant metabolism and bioengineering. Understanding how these compounds interact with glycosyltransferases can inform genetic engineering approaches aimed at modifying plant metabolism for improved agricultural productivity and the synthesis of valuable plant-derived compounds (Lim, E.-K., Doucet, C. J., Li, Y., Elias, L., Worrall, D., Spencer, S. P., Ross, J., & Bowles, D., 2002).

Drug Delivery and Prodrug Development

The development of prodrugs, as exemplified by Rais et al. (2017) in their study on hydroxamate-based inhibitors of glutamate carboxypeptidase II, showcases the potential application of compounds like 4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid in improving the pharmacokinetics of therapeutic agents. By modifying compounds to improve their oral availability or target-specific delivery, researchers can enhance the efficacy and safety profiles of drugs (Rais, R., Vávra, J., Tichý, T., Dash, R. P., Gadiano, A. J., Tenora, L., Monincová, L., Bařinka, C., Alt, J., Zimmermann, S. C., Slusher, C., Wu, Y., Wozniak, K., Majer, P., Tsukamoto, T., & Slusher, B., 2017).

Propriétés

IUPAC Name |

4-[(4-heptylphenyl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)16-22-20-14-12-19(13-15-20)21(23)24/h8-15,22H,2-7,16H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJUDEORALAIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)